Cas no 2227886-98-6 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate)

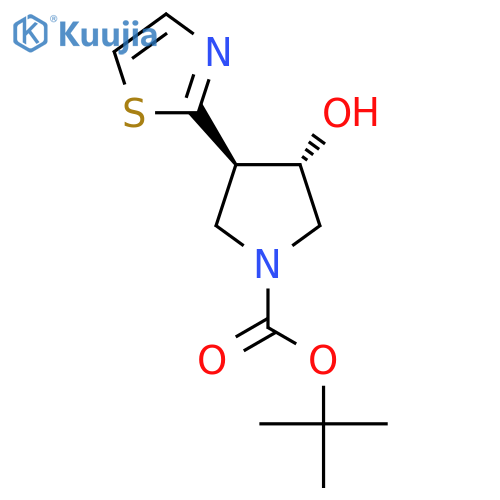

2227886-98-6 structure

商品名:rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

- 2227886-98-6

- EN300-1634832

-

- インチ: 1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-6-8(9(15)7-14)10-13-4-5-18-10/h4-5,8-9,15H,6-7H2,1-3H3/t8-,9-/m1/s1

- InChIKey: SIMPJIQXCNMMPP-RKDXNWHRSA-N

- ほほえんだ: S1C=CN=C1[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O

計算された属性

- せいみつぶんしりょう: 270.10381361g/mol

- どういたいしつりょう: 270.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 90.9Ų

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634832-0.1g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 0.1g |

$1244.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-10.0g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-2.5g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-5000mg |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 5000mg |

$2443.0 | 2023-09-22 | ||

| Enamine | EN300-1634832-2500mg |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 2500mg |

$1650.0 | 2023-09-22 | ||

| Enamine | EN300-1634832-0.5g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-5.0g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-1.0g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-0.25g |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1634832-500mg |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate |

2227886-98-6 | 500mg |

$809.0 | 2023-09-22 |

rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

2227886-98-6 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量